molecular formula C23H19N3S B15084510 9-Anthracenecarbaldehyde N-(3-methylphenyl)thiosemicarbazone CAS No. 480394-11-4

9-Anthracenecarbaldehyde N-(3-methylphenyl)thiosemicarbazone

Cat. No.: B15084510
CAS No.: 480394-11-4
M. Wt: 369.5 g/mol
InChI Key: ZSXGLFZVOVPDFR-BUVRLJJBSA-N
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Description

9-Anthracenecarbaldehyde N-(3-methylphenyl)thiosemicarbazone is a chemical compound with the molecular formula C23H19N3S and a molecular weight of 369.492.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Anthracenecarbaldehyde N-(3-methylphenyl)thiosemicarbazone typically involves the reaction of 9-anthracenecarbaldehyde with N-(3-methylphenyl)thiosemicarbazide. The reaction is usually carried out in an appropriate solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization .

Industrial Production Methods: This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.

    Biology: Investigated for its antimicrobial and anticancer activities. Thiosemicarbazones are known to inhibit the growth of certain cancer cell lines and exhibit antibacterial properties.

    Medicine: Potential therapeutic agent due to its biological activities, including anticancer and antimicrobial effects.

    Industry: May be used in the development of new materials with specific electronic or catalytic properties.

Mechanism of Action

The mechanism of action of 9-Anthracenecarbaldehyde N-(3-methylphenyl)thiosemicarbazone involves its interaction with various molecular targets. In biological systems, thiosemicarbazones are known to chelate metal ions, which can inhibit metalloenzymes essential for cell growth and proliferation. This chelation disrupts cellular processes, leading to cell death, particularly in cancer cells. Additionally, the compound may interfere with DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

  • 9-Anthracenecarbaldehyde N-(4-methylphenyl)thiosemicarbazone
  • 9-Anthracenecarbaldehyde N-(4-methoxyphenyl)thiosemicarbazone
  • 9-Anthracenecarbaldehyde N-cyclohexylthiosemicarbazone

Comparison:

Properties

CAS No.

480394-11-4

Molecular Formula

C23H19N3S

Molecular Weight

369.5 g/mol

IUPAC Name

1-[(E)-anthracen-9-ylmethylideneamino]-3-(3-methylphenyl)thiourea

InChI

InChI=1S/C23H19N3S/c1-16-7-6-10-19(13-16)25-23(27)26-24-15-22-20-11-4-2-8-17(20)14-18-9-3-5-12-21(18)22/h2-15H,1H3,(H2,25,26,27)/b24-15+

InChI Key

ZSXGLFZVOVPDFR-BUVRLJJBSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=S)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42

Origin of Product

United States

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